molecular formula C9H11NO3S2 B2928358 Methyl 3-[(dimethylcarbamoyl)sulfanyl]thiophene-2-carboxylate CAS No. 141557-41-7

Methyl 3-[(dimethylcarbamoyl)sulfanyl]thiophene-2-carboxylate

Cat. No.: B2928358
CAS No.: 141557-41-7
M. Wt: 245.31
InChI Key: FKIOSCMUMOQGQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(dimethylcarbamoyl)sulfanyl]thiophene-2-carboxylate is a chemical compound with the molecular formula C9H11NO3S2 and a molecular weight of 245.32 g/mol. This compound is known for its unique structure, which includes a thiophene ring substituted with a dimethylcarbamoyl sulfanyl group and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(dimethylcarbamoyl)sulfanyl]thiophene-2-carboxylate typically involves the following steps:

  • Starting Materials: The synthesis begins with thiophene-2-carboxylic acid and dimethylcarbamoyl chloride.

  • Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane.

  • Formation of Intermediate: The intermediate compound, 3-[(dimethylcarbamoyl)sulfanyl]thiophene-2-carboxylic acid, is formed through nucleophilic substitution.

  • Esterification: The intermediate is then esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[(dimethylcarbamoyl)sulfanyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions can lead to the formation of the corresponding thiol derivative.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Methyl 3-[(dimethylcarbamoyl)sulfenyl]thiophene-2-carboxylate (sulfoxide) and Methyl 3-[(dimethylcarbamoyl)sulfonyl]thiophene-2-carboxylate (sulfone).

  • Reduction Products: Methyl 3-[(dimethylcarbamoyl)thio]thiophene-2-carboxylate (thiol).

  • Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(dimethylcarbamoyl)sulfanyl]thiophene-2-carboxylate has several scientific research applications, including:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of infections and oxidative stress-related conditions.

  • Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-[(dimethylcarbamoyl)sulfanyl]thiophene-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological activities. Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.

Comparison with Similar Compounds

Methyl 3-[(dimethylcarbamoyl)sulfanyl]thiophene-2-carboxylate is similar to other thiophene derivatives, such as Methyl 3-[(methylcarbamoyl)sulfanyl]thiophene-2-carboxylate and Methyl 3-[(ethylcarbamoyl)sulfanyl]thiophene-2-carboxylate. These compounds share a similar core structure but differ in the substituents attached to the thiophene ring. The presence of the dimethylcarbamoyl group in this compound gives it unique chemical and biological properties compared to its analogs.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

methyl 3-(dimethylcarbamoylsulfanyl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S2/c1-10(2)9(12)15-6-4-5-14-7(6)8(11)13-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIOSCMUMOQGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=C(SC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.